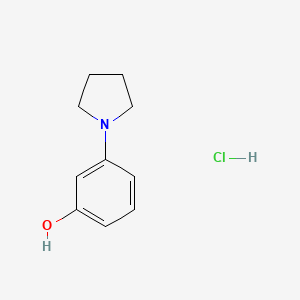
3-(Pyrrolidin-1-yl)phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrrolidin-1-yl)phenol hydrochloride is a chemical compound that features a pyrrolidine ring attached to a phenol group, with the hydrochloride salt form enhancing its solubility in water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-yl)phenol hydrochloride typically involves the reaction of pyrrolidine with a phenol derivative. One common method is the nucleophilic aromatic substitution reaction where pyrrolidine reacts with a halogenated phenol under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is typically purified through recrystallization or other separation techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyrrolidin-1-yl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the pyrrolidine ring or the phenol group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
3-(Pyrrolidin-1-yl)phenol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-(Pyrrolidin-1-yl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenol group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple cyclic secondary amine with various applications in organic synthesis.
Phenol: A basic aromatic compound with a hydroxyl group, widely used in chemical manufacturing.
Pyrrolidinone: A lactam derivative of pyrrolidine, known for its biological activity and use in pharmaceuticals.
Uniqueness
3-(Pyrrolidin-1-yl)phenol hydrochloride is unique due to the combination of the pyrrolidine ring and phenol group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1071549-62-6 |
|---|---|
Molekularformel |
C10H14ClNO |
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
3-pyrrolidin-1-ylphenol;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c12-10-5-3-4-9(8-10)11-6-1-2-7-11;/h3-5,8,12H,1-2,6-7H2;1H |
InChI-Schlüssel |
BEBLSSYODHECBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC(=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate](/img/structure/B13191707.png)


![6-Methyl-3-[2-(trifluoromethyl)phenyl]-1,2-dihydropyrazin-2-one](/img/structure/B13191730.png)
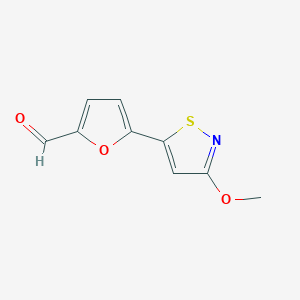

![2-Cyclobutyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13191765.png)
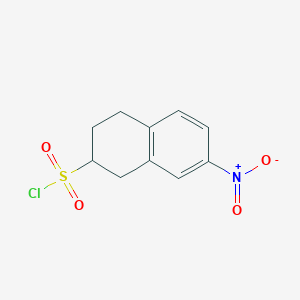
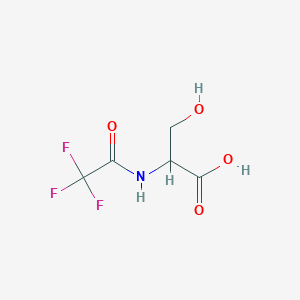
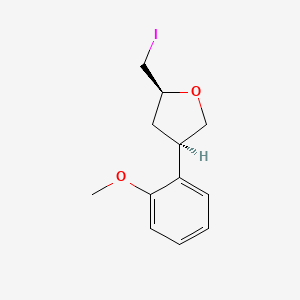


![N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide](/img/structure/B13191778.png)
![3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13191784.png)
